molecular formula C14H19ClO9 B561766 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose CAS No. 104013-04-9

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose

Cat. No. B561766
CAS RN: 104013-04-9
M. Wt: 366.747
InChI Key: PVHZACAHYMQZEZ-DYPLGBCKSA-N
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Description

“1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose” is a carbohydrate derivative . It is also known as “3-Chloro-3-deoxy-D-glucopyranose Tetraacetate” and "(3S,4S,5R,6R)-6-(acetoxymethyl)-4-chlorotetrahydro-2H-pyran-2,3,5-triyl triacetate" . This compound finds extensive usage in the synthesis of pharmaceutical agents showcasing remarkable antitumor, antiviral, and anti-inflammatory properties .


Molecular Structure Analysis

The molecular formula of “1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose” is C14H19ClO9 . The IUPAC name is [(2R,3R,4S,5S)-3,5,6-triacetyloxy-4-chlorooxan-2-yl]methyl acetate . The InChI string and the canonical SMILES string are also provided .


Physical And Chemical Properties Analysis

The molecular weight of “1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose” is 366.75 g/mol . Other computed properties include XLogP3 of 1.3, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 9, and Rotatable Bond Count of 9 .

Scientific Research Applications

Synthesis of Disaccharides

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose serves as a valuable building block in carbohydrate chemistry. Researchers use it for the synthesis of disaccharides, which are essential components of complex carbohydrates. By selectively modifying the acetyl groups, scientists can create specific glycosidic linkages between two sugar units, leading to the formation of disaccharides with diverse biological functions .

Preparation of Anionic Surfactants

Anionic surfactants play a crucial role in various applications, including detergents, emulsifiers, and foaming agents. This compound can be transformed into anionic surfactants by appropriate chemical modifications. These surfactants find use in cleaning products, pharmaceutical formulations, and industrial processes. Their amphiphilic nature allows them to interact with both hydrophilic and hydrophobic substances .

Study of Inositol Synthase Substrates

Phosphorylated derivatives of 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose serve as valuable tools in the study of inositol metabolism. Inositol is a key component of cell membranes and plays essential roles in signal transduction, lipid metabolism, and cellular homeostasis. Researchers use these derivatives to investigate inositol synthase activity and substrate specificity .

Glycosylation Reactions

Glycosylation, the process of attaching sugar moieties to proteins or other biomolecules, is critical for cellular recognition, immune responses, and protein stability. This compound participates in glycosylation reactions, allowing researchers to selectively modify specific functional groups on target molecules. Understanding glycosylation pathways is essential for drug development and disease research .

Chemical Biology and Medicinal Chemistry

Researchers explore the reactivity and selectivity of 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose in the context of chemical biology and medicinal chemistry. By designing analogs and derivatives, they aim to develop novel compounds with improved pharmacological properties. These efforts contribute to drug discovery and the treatment of various diseases.

Biomaterials and Nanotechnology

The unique structural features of this compound make it interesting for biomaterials and nanotechnology applications. Scientists investigate its self-assembly behavior, interactions with other molecules, and potential use as a building block for functional materials. Whether in drug delivery systems or nanoscale devices, understanding its properties is crucial for innovative applications .

properties

IUPAC Name

[(2R,3R,4S,5S)-3,5,6-triacetyloxy-4-chlorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHZACAHYMQZEZ-DYPLGBCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721160
Record name 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104013-04-9
Record name 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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